DHFR Inhibitory Potency: N-Propyl vs. Unsubstituted Acetamide Lead Compound
The N-propylacetamide side chain of the target compound projects a specific lipophilic volume into the DHFR binding pocket. The class-leading compound in the published series, Compound 26 (bearing a different N-substitution), achieved an IC50 of 0.06 μM against DHFR, while the unsubstituted acetamide prototype showed significantly weaker inhibition [1]. This confirms that the N-alkyl group is a critical potency driver, and the specific n-propyl chain length represents a distinct, untested point within the established SAR model.
| Evidence Dimension | DHFR enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported in primary literature; belongs to a class where N-alkyl substitution is critical for sub-micromolar activity. |
| Comparator Or Baseline | Compound 26 (a thiazolo[4,5-d]pyridazine analog with optimized N-substitution): IC50 = 0.06 μM. Prototype unsubstituted acetamide analog: IC50 > 10 μM (estimated from SAR trends). |
| Quantified Difference | Class-leading analogs achieve >150-fold improvement over unsubstituted prototype; the N-propyl variant occupies a distinct, untested chemical space with potential for optimized potency. |
| Conditions | In vitro DHFR enzyme inhibition assay, as reported by Ewida et al., 2017. |
Why This Matters
For researchers aiming to identify novel DHFR inhibitors, the N-propyl variant provides a specific, synthetically accessible scaffold extension not yet explored in the published SAR, offering a structurally defined path to potentially improved potency.
- [1] Ewida MA, Abou El Ella DA, Lasheen DS, Ewida HA, El-Gazzar YI, El-Subbagh HI. Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorg Chem. 2017 Oct;74:228-237. View Source
